

Application Notes and Protocols for 5-FAM Amine in FRET-Based Assays

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Compound of Interest

Compound Name: FAM amine, 5-isomer

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Introduction

Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule. Its high sensitivity to the distance between the donor and acceptor (typically in the 1-10 nm range) makes it an invaluable tool for studying molecular interactions, conformational changes in proteins, and enzyme kinetics. 5-Carboxyfluorescein (5-FAM) is a widely used fluorescent dye that serves as an excellent FRET donor due to its high quantum yield and spectral properties. These application notes provide a comprehensive guide to utilizing 5-FAM amine in FRET-based assays, including detailed protocols and data presentation.

Properties of 5-FAM Amine

5-FAM amine is an amine-reactive derivative of fluorescein, enabling its covalent attachment to various biomolecules. The key spectral and physical properties of 5-FAM are summarized in the table below.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~490-494 nm	[1][2][3]
Emission Maximum (λ_{em})	~513-521 nm	[1][2][3]
Molar Extinction Coefficient	~74,000 - 80,000 M ⁻¹ cm ⁻¹	[1]
Fluorescence Quantum Yield	~0.93	[1]
Molecular Weight	~376.3 g/mol (free acid)	[4]
Solubility	Good in DMSO, DMF, and methanol	[1]
Storage Conditions	Store at -20°C, protected from light	[1]

FRET Principles with 5-FAM as a Donor

In a FRET-based assay using 5-FAM as the donor, the biomolecule of interest is labeled with both 5-FAM and a suitable acceptor molecule (a quencher or another fluorophore). When the donor and acceptor are in close proximity, excitation of 5-FAM results in energy transfer to the acceptor, leading to a decrease in the fluorescence emission of 5-FAM and, if the acceptor is also a fluorophore, an increase in its emission. If the acceptor is a quencher, the energy is dissipated as heat, resulting in decreased fluorescence of the donor.

The efficiency of FRET is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of the donor and acceptor dipoles.

Common FRET Acceptors for 5-FAM

Several molecules can serve as efficient acceptors for the energy emitted by 5-FAM. The choice of acceptor depends on the specific application and the desired outcome of the FRET experiment.

Acceptor (Quencher)	Förster Distance (R_0)	Notes
DABCYL	~33 Å (3.3 nm)	A widely used non-fluorescent quencher. The Förster radius for the EDANS-dabcyl pair is reported as 3.3 nm, which can be used as an estimate for the 5-FAM-DABCYL pair.[5]
QXL™ 520	Not specified	A commercial non-fluorescent quencher with strong spectral overlap with 5-FAM emission, leading to efficient quenching. [2][3][6]
TAMRA	~45-55 Å (4.5-5.5 nm)	A fluorescent acceptor. The Förster distance for the 6-FAM/TAMRA pair has been reported in the context of DNA.

Experimental Protocols

Protocol 1: Labeling of Peptides/Proteins with 5-FAM SE

5-FAM succinimidyl ester (SE) is a commonly used amine-reactive form of 5-FAM for labeling proteins and peptides at primary amines (e.g., lysine residues, N-terminus).

Materials:

- Peptide or protein to be labeled
- 5-FAM SE
- Anhydrous Dimethylsulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)

- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Prepare the Peptide/Protein Solution: Dissolve the peptide or protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).
- Prepare the 5-FAM SE Stock Solution: Immediately before use, dissolve 5-FAM SE in anhydrous DMSO to a concentration of 10 mg/mL.
- Labeling Reaction: While gently vortexing the peptide/protein solution, slowly add the 5-FAM SE stock solution. The optimal molar ratio of dye to protein is typically between 5:1 and 20:1. This may require optimization for your specific protein.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification: Separate the labeled peptide/protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored fraction to elute will be the labeled protein.
- Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for protein) and 494 nm (for 5-FAM).

Protocol 2: FRET-Based Protease Activity Assay

This protocol describes a general method for measuring the activity of a protease using a FRET peptide substrate labeled with 5-FAM and a quencher (e.g., QXL™ 520).

Materials:

- Purified protease
- FRET peptide substrate (e.g., 5-FAM-peptide-QXL™ 520)
- Assay Buffer: Buffer appropriate for the specific protease (e.g., Tris-HCl with CaCl₂ for MMPs)

- 96-well black microplate
- Fluorescence microplate reader

Procedure:

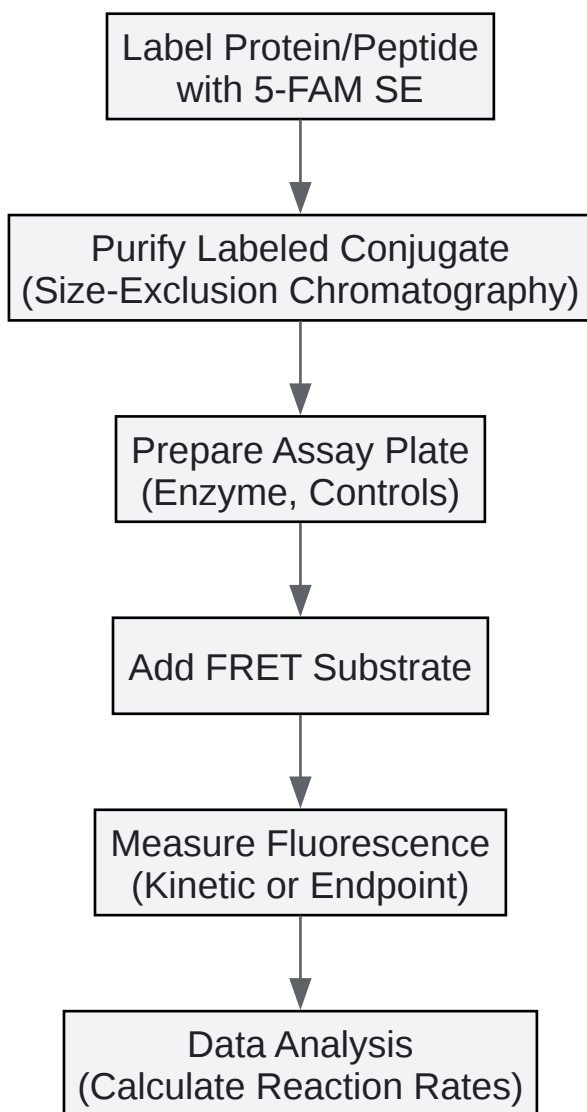
- **Prepare Reagents:** Prepare serial dilutions of the protease in the assay buffer. Prepare a working solution of the FRET peptide substrate in the assay buffer.
- **Assay Setup:** To each well of the 96-well plate, add the protease solution. Include wells with assay buffer only as a negative control.
- **Reaction Initiation:** Add the FRET peptide substrate working solution to all wells to initiate the reaction.
- **Fluorescence Measurement:** Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. For kinetic assays, take readings every 1-5 minutes for 30-60 minutes.
- **Data Analysis:** The rate of the reaction is determined by the increase in fluorescence over time. Plot the fluorescence intensity versus time. The initial velocity of the reaction can be calculated from the linear portion of the curve.

Quantitative Data Presentation

Assay Parameter	Example Value/Range	Notes
Limit of Detection (LOD)	ng/mL to pg/mL range	The LOD is highly dependent on the specific assay conditions, substrate, and instrumentation. For some protease assays, detection limits in the low ng/mL range have been reported.
Signal-to-Background (S/B) Ratio	>10	A high S/B ratio is desirable for robust assays. This can be optimized by adjusting substrate and enzyme concentrations. In some high-throughput screening assays, S/B ratios greater than 10 are often achieved. [7] [8]
Z'-factor	>0.5	A Z'-factor above 0.5 is indicative of a high-quality assay suitable for high-throughput screening.

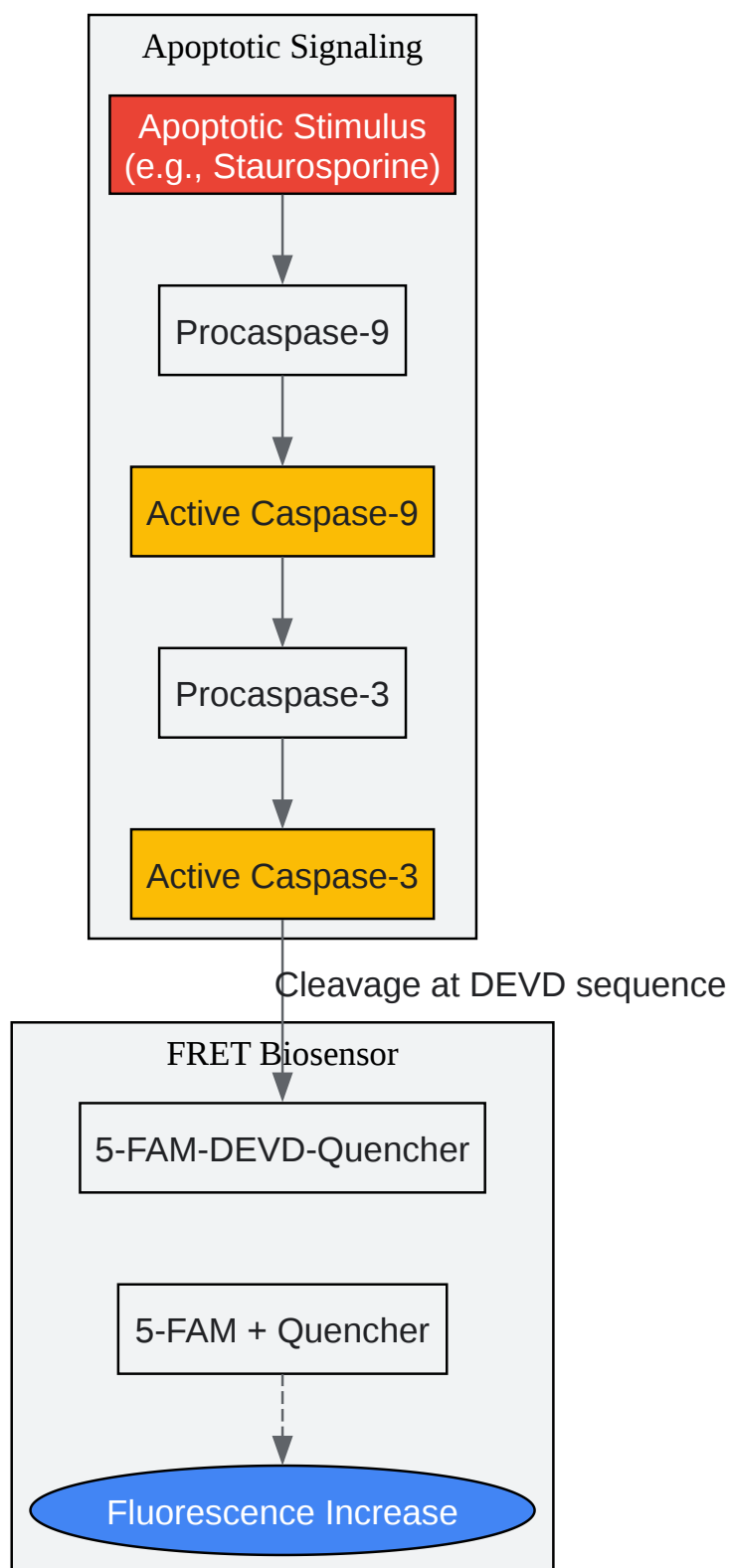
Visualizations

Caption: Principle of a FRET-based protease assay.



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Caption: General experimental workflow for a FRET assay.



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